![molecular formula C19H19N3O3 B5017911 3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)
3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of isoxazolopyridine derivatives, including compounds similar to 3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide, often employs methods like Friedlander condensation. These processes may utilize catalysts such as ZnCl2 or In (OTf)3 and can be performed under conventional or microwave-assisted conditions, yielding good product yields through solvent-free reactions (Poręba & Wietrzyk, 2012).
Molecular Structure Analysis
The molecular structure of isoxazolopyridine derivatives is often confirmed through techniques such as elemental analysis, infrared (IR), Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS). These methods provide detailed insights into the compound's structure, including the arrangement of its molecular framework and the presence of specific functional groups.
Chemical Reactions and Properties
Isoxazolopyridine compounds can participate in various chemical reactions, forming new derivatives with potential biological activities. For example, reactions involving alkylation and cyclization have been utilized to synthesize related compounds, showcasing the chemical versatility and reactivity of this class of substances (Haiza et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-N-(oxolan-2-ylmethyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-17-15(18(23)20-11-14-8-5-9-24-14)10-16(21-19(17)25-22-12)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIQEUJFAGUNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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